Azido-PEG4-Amido-Tris
Overview
Description
Azido-PEG4-Amido-Tris is a PEG-based PROTAC linker . It contains an azide group and three hydroxyl groups . The azide group enables Click Chemistry . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Azido-PEG4-Amido-Tris is used in the synthesis of PROTACs . The azide group enables Click Chemistry . The indicated molecular weight of the multi-arm PEG is the sum of the molecular weights of all the arms .Molecular Structure Analysis
The molecular weight of Azido-PEG4-Amido-Tris is 394.42 . Its molecular formula is C15H30N4O8 . The SMILES representation is O=C (NC (CO) (CO)CO)CCOCCOCCOCCOCCN= [N+]= [N-] .Chemical Reactions Analysis
Azido-PEG4-Amido-Tris is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Azido-PEG4-Amido-Tris has a molecular weight of 394.42 . Its molecular formula is C15H30N4O8 . It appears as a viscous liquid . Its color ranges from yellow to brown .Scientific Research Applications
Synthesis and Drug Delivery
- A poly(ethylene glycol) (PEG) conjugate of 3′-azido-3′-deoxythymidine (AZT) was synthesized as a novel sustained-release prodrug, showing potential for increased retention in gastrointestinal conditions and extended absorption and elimination half-lives, suggesting a feasible alternative to oral administration of AZT in a clinical setting (Li et al., 2010).
Cell Adhesion and Tissue Engineering
- Azido-[polylysine-g-PEG] (APP) substrates facilitated spatially controlled dynamic cell adhesion, with the addition of a functional peptide to the culture medium rapidly triggering cell adhesion, showing potential for tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
Drug Conjugation and Bioconjugation Chemistry
- Azido-terminated heterobifunctional poly(ethylene glycol) derivatives were synthesized for "click" conjugation, presenting a method to conjugate various ligands with an alkyne group through 1,3-dipolar cycloaddition reaction conditions, offering a quantitative approach for the development of drug delivery systems (Hiki & Kataoka, 2007).
Antibacterial Applications
- Amino-terminated poly(amidoamine) (PAMAM) dendrimers terminated with poly(ethylene glycol) groups exhibited strong antibacterial properties against Gram-negative bacteria like Pseudomonas aeruginosa, suggesting potential applications for antimicrobial drug delivery (Calabretta et al., 2007).
properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNSHQSKKKHCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126236 | |
Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-Amido-Tris | |
CAS RN |
1398044-55-7 | |
Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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